An In-Depth Technical Guide to 5-Methylcyclohexane-1,3-dione: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 5-Methylcyclohexane-1,3-dione: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methylcyclohexane-1,3-dione, a versatile organic compound with significant potential in synthetic chemistry and drug discovery. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its emerging role in the development of novel therapeutics, particularly as a scaffold for anticancer agents targeting the c-Met signaling pathway. All quantitative data is presented in structured tables for clarity, and key chemical transformations and biological pathways are illustrated using diagrams.
Chemical and Physical Properties
5-Methylcyclohexane-1,3-dione, identified by the CAS number 4341-24-6, is a cyclic diketone that serves as a valuable building block in organic synthesis.[1][2][3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4341-24-6 | [1][2][3] |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| Melting Point | 126-130 °C | [4][5] |
| Boiling Point | 221.6 °C at 760 mmHg (estimated) | [6] |
| Density | 1.134 g/cm³ (estimated) | [6] |
| Solubility | Soluble in chloroform (B151607) and methanol. | [4] |
| pKa | 5.29 ± 0.20 (predicted) | [4] |
| Appearance | White to cream or yellow crystalline powder. | [7] |
Synthesis of 5-Methylcyclohexane-1,3-dione
Experimental Protocol: Synthesis via Michael Addition and Cyclization
This procedure involves the base-catalyzed Michael addition of diethyl malonate to methyl vinyl ketone, followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation.
Materials:
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Diethyl malonate
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Methyl vinyl ketone
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Sodium ethoxide
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Hydrochloric acid
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Sodium hydroxide
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Diethyl ether
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Anhydrous magnesium sulfate
Procedure:
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Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared. Diethyl malonate is then added dropwise to the stirred solution at room temperature to form the corresponding enolate.
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Michael Addition: Methyl vinyl ketone is added slowly to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to ensure the completion of the 1,4-conjugate addition.
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Intramolecular Cyclization (Dieckmann Condensation): The resulting Michael adduct is then heated under reflux in the presence of a base (e.g., sodium ethoxide) to facilitate an intramolecular Dieckmann condensation, forming a cyclic β-keto ester.
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Hydrolysis and Decarboxylation: The cyclic intermediate is hydrolyzed using an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid. Upon heating, the resulting β-keto acid readily undergoes decarboxylation to yield 5-Methylcyclohexane-1,3-dione.
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Purification: The crude product is extracted with diethyl ether, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol/water) to afford pure 5-Methylcyclohexane-1,3-dione.
Caption: Synthetic workflow for 5-Methylcyclohexane-1,3-dione.
Applications in Drug Development
The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.
Anticancer Activity and c-Met Inhibition
Recent research has highlighted the potential of cyclohexane-1,3-dione derivatives as potent inhibitors of the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and metastasis, and its aberrant activation is implicated in the progression of various cancers, including non-small-cell lung cancer.[1]
Small molecule inhibitors based on the cyclohexane-1,3-dione core have been designed to target the ATP-binding site of the c-Met kinase domain, thereby blocking its downstream signaling cascade. This inhibition can lead to reduced tumor growth and proliferation.
Caption: Inhibition of the c-Met signaling pathway.
Antimicrobial Activity
Derivatives of cyclohexane-1,3-dione have also been investigated for their antimicrobial properties. Studies have shown that certain compounds containing this scaffold exhibit activity against various bacterial strains.[8] The mechanism of action is thought to involve the disruption of essential cellular processes in the microorganisms. Further research in this area could lead to the development of new classes of antibiotics.
Conclusion
5-Methylcyclohexane-1,3-dione is a compound of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its straightforward synthesis and versatile chemical nature make it an attractive starting material for the creation of complex molecules. The demonstrated biological activity of its derivatives, especially as inhibitors of the c-Met signaling pathway, underscores its potential as a scaffold for the development of novel anticancer therapeutics. This guide provides a foundational understanding of this compound, intended to facilitate further research and application in the fields of chemistry and medicine.
References
- 1. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]
- 2. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are c-Met inhibitors and how do they work? [synapse.patsnap.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Scholars@Duke publication: Condensation of Diethyl Malonate with Methyl Vinyl Ketone [scholars.duke.edu]
